molecular formula C13H20N4OS B2456340 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1795083-98-5

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2456340
CAS No.: 1795083-98-5
M. Wt: 280.39
InChI Key: KGFZXBMGIOOEHX-UHFFFAOYSA-N
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Description

This compound, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone, is a sophisticated heterocyclic building block of significant interest in medicinal and agrochemical research. Its molecular architecture, featuring a 1,2,3-triazole moiety linked to a pyrrolidine ring and a cyclopentylthio functional group, is strategically designed for probing biological interactions. The 1,2,3-triazole group is a privileged scaffold in chemical biology, often utilized in the synthesis of compounds with potent pesticidal activities . This suggests its primary research value lies in the development of novel agrochemical agents, particularly as lead structures for insecticides and acaricides. The structural motif of a triazole-linked pyrrolidine is a key feature in compounds investigated for their activity against various arthropods, indicating a potential mechanism of action that may involve the disruption of vital neurological or metabolic pathways in pests . Furthermore, the incorporation of the sulfur-containing cyclopentylthio chain may enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with hydrophobic target sites. Beyond agrochemical applications, the molecular framework of this compound is highly relevant for pharmaceutical discovery. Spirocyclic and heteroaryl-triazole compounds have demonstrated promising activity as CXCR4 chemokine receptor antagonists . Antagonism of the CXCR4 receptor is a validated therapeutic strategy being explored for a range of conditions, including cancer metastasis, inflammatory diseases like rheumatoid arthritis, and stem cell mobilization . Consequently, this reagent serves as a versatile chemical precursor for synthesizing and optimizing new chemical entities for both crop protection and targeted small-molecule therapeutics. Its primary utility is in lead optimization and structure-activity relationship (SAR) studies to elucidate the core pharmacophore required for effective target engagement. This product is strictly For Research Use Only.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-13(10-19-12-3-1-2-4-12)16-7-5-11(9-16)17-8-6-14-15-17/h6,8,11-12H,1-5,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFZXBMGIOOEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrrolidine Ring: This step might involve the reaction of a suitable amine with a cyclic ketone or aldehyde.

    Attachment of the Cyclopentylthio Group: This could be done via a nucleophilic substitution reaction where a cyclopentylthiol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and the use of microreactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclohexylthio)ethanone
  • 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopropylthio)ethanone

Uniqueness

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, anticancer, and antibacterial properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a cyclopentylthio group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Component Description
Triazole Ring Five-membered heterocyclic structure containing three nitrogen atoms
Pyrrolidine Moiety Saturated five-membered nitrogen-containing ring
Cyclopentylthio Group Sulfur-containing cyclopentane derivative

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms.
  • Receptor Interaction : It may interact with specific receptors or proteins in cellular pathways, leading to altered cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance:

  • A series of triazole-containing compounds demonstrated significant inhibitory effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cells. These compounds exhibited IC50 values comparable to established chemotherapeutics like Sorafenib .
Compound Cell Line IC50 (µM)
This compoundHepG2TBD
SorafenibHepG25.97
DoxorubicinHepG20.59

The structure–activity relationship (SAR) studies indicate that substituents on the triazole ring significantly influence the anticancer activity. Compounds with functional groups capable of forming hydrogen bonds showed enhanced inhibitory effects against cancer cell proliferation .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.

Case Studies

Several case studies have investigated the biological activities of similar triazole compounds:

  • Study on Hepatocellular Carcinoma : A study demonstrated that triazole analogs showed selective toxicity towards HepG2 cells while sparing normal fibroblast cells (MRC-5), indicating a favorable safety profile .
  • Structure Modification Impact : Modifications on the triazole ring led to variations in biological activity. For example, introducing electron-withdrawing groups enhanced cytotoxicity against certain cancer cell lines .

Q & A

Q. What advanced techniques elucidate the mechanism of action in biological systems?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets (e.g., KD, kon/koff) .
  • Cryo-Electron Microscopy : Visualizes compound interactions with large biomolecules (e.g., ribosomes) .
  • Metabolomic Profiling : LC-MS/MS tracks metabolic stability and identifies active metabolites .

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